molecular formula C4H7BrO B6227555 2-(1-bromoethyl)oxirane CAS No. 3055-08-1

2-(1-bromoethyl)oxirane

Cat. No.: B6227555
CAS No.: 3055-08-1
M. Wt: 151
InChI Key:
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Description

2-(1-Bromoethyl)oxirane: is an organic compound with the molecular formula C4H7BrO. It is an epoxide, meaning it contains a three-membered oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1-Bromoethyl)oxirane can be synthesized through the reaction of 1-bromo-2-chloroethane with sodium hydroxide, which induces the formation of the oxirane ring. The reaction typically occurs under basic conditions and involves the intramolecular nucleophilic substitution of the halogen atoms .

Industrial Production Methods: Industrial production of this compound often involves the use of epichlorohydrin as a starting material. The process includes the bromination of epichlorohydrin followed by the formation of the oxirane ring through a base-catalyzed reaction. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromoethyl)oxirane undergoes various chemical reactions, including:

    Ring-opening reactions: These can occur under both acidic and basic conditions.

    Substitution reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening reactions.

    Basic conditions: Sodium hydroxide or potassium hydroxide are commonly used bases for these reactions.

Major Products:

    Ring-opening products: Depending on the reaction conditions, the major products can include diols or halohydrins.

    Substitution products: Various substituted oxiranes can be formed by replacing the bromine atom with other nucleophiles.

Scientific Research Applications

2-(1-Bromoethyl)oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive molecules.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The bromine atom also serves as a good leaving group, facilitating substitution reactions. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

    Epichlorohydrin: Similar to 2-(1-bromoethyl)oxirane, epichlorohydrin contains an oxirane ring but has a chlorine atom instead of a bromine atom.

    Glycidol: Another epoxide with a hydroxyl group, making it more hydrophilic compared to this compound.

Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chlorine or hydroxyl-containing counterparts. This makes it particularly useful in the synthesis of chiral molecules and other specialized applications .

Properties

CAS No.

3055-08-1

Molecular Formula

C4H7BrO

Molecular Weight

151

Purity

95

Origin of Product

United States

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